7-iodo-N,N-dimethyl-9H-fluoren-2-amine
Description
Properties
CAS No. |
677746-26-8 |
|---|---|
Molecular Formula |
C15H14IN |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
7-iodo-N,N-dimethyl-9H-fluoren-2-amine |
InChI |
InChI=1S/C15H14IN/c1-17(2)13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
LUYQDPJBBWMZIW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 7-Iodo-9H-fluoren-2-amine
The precursor 7-iodo-9H-fluoren-2-amine can be synthesized by reduction of 7-iodo-2-nitrofluorene using tin(II) chloride dihydrate in ethanol under reflux conditions.
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 7-iodo-2-nitrofluorene (5 mmol), SnCl2·2H2O (25 mmol), dry EtOH (100 mL), reflux 18 h | Reduction of nitro group to amine | 97% (1.5 g) |
This method is well-documented and provides a high yield of the amine intermediate, which is essential for subsequent methylation steps.
N,N-Dimethylation of 7-iodo-9H-fluoren-2-amine
The conversion of the primary amine to the N,N-dimethyl derivative is generally achieved by reductive methylation. A common approach involves:
- Reaction with paraformaldehyde and sodium cyanoborohydride
- Mild conditions to avoid over-reduction or side reactions
Although direct literature on the exact methylation of 7-iodo-9H-fluoren-2-amine is scarce, analogous procedures on related fluorene amines (e.g., 7-(dimethylamino)-9,9-dimethyl-9H-fluorene derivatives) have been successfully employed.
Alternative Synthetic Route via Fluorene-2-carbaldehyde Derivatives
A related synthetic strategy involves:
- Starting from 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbaldehyde
- Knoevenagel condensation with active methylene compounds to introduce further functionality
This route highlights the versatility of fluorene derivatives functionalized at the 2-position with dimethylamino groups, which can be adapted for iodinated analogs.
Detailed Synthetic Scheme Summary
Preparation of Stock Solutions and Formulations
For practical applications and further studies, this compound is often prepared as stock solutions. The following table summarizes typical stock solution preparations in DMSO:
| Amount of Compound (mg) | Concentration (mM) | Volume of DMSO (mL) |
|---|---|---|
| 1 | 1 | 3.256 |
| 5 | 1 | 16.28 |
| 10 | 1 | 32.56 |
| 1 | 5 | 0.651 |
| 5 | 5 | 3.256 |
| 10 | 5 | 6.512 |
| 1 | 10 | 0.326 |
| 5 | 10 | 1.628 |
| 10 | 10 | 3.256 |
Preparation notes include gradual addition of solvents such as PEG300, Tween 80, and water with mixing and clarification steps to ensure clear solutions suitable for in vivo or in vitro studies.
Analytical and Research Findings Supporting Preparation
- The reduction of nitro to amine using SnCl2·2H2O is a classical, high-yielding method with mild conditions that preserve the iodinated aromatic system.
- Reductive methylation using paraformaldehyde and sodium cyanoborohydride is a reliable method for introducing dimethylamino groups on aromatic amines, as demonstrated in related fluorene derivatives.
- The purity and structure of intermediates and final products are confirmed by standard spectroscopic techniques (NMR, IR, MS) and sometimes by single-crystal X-ray crystallography for unambiguous structural assignment.
- The iodination step is typically performed on the fluorene core prior to amination and methylation, ensuring regioselectivity and functional group compatibility.
- Alternative halogenation methods (bromination) on fluorene derivatives are well-documented and provide insight into selective aromatic substitution strategies applicable to iodination.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Iodination of fluorene derivatives | Iodine sources (various) | Controlled temperature, inert atmosphere | Variable | Precursor iodinated at position 7 |
| Reduction of 7-iodo-2-nitrofluorene | SnCl2·2H2O, EtOH | Reflux 18 h | 97% | Converts nitro to amine |
| Reductive methylation | Paraformaldehyde, NaCNBH3 | Mild, room temp or slightly elevated | High (literature analog) | Produces N,N-dimethyl amine |
| Purification | Extraction, drying, chromatography | Standard organic solvents | — | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
7-iodo-N,N-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted fluorenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
7-iodo-N,N-dimethyl-9H-fluoren-2-amine has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: The compound is utilized in the development of new materials with unique optical and electronic characteristics.
Medicinal Chemistry: It serves as a precursor in the synthesis of potential pharmaceutical agents with various biological activities.
Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 7-iodo-N,N-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a hole-transporting material, facilitating the movement of charge carriers within the device. In medicinal chemistry, its mechanism may involve binding to specific receptors or enzymes, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Fluorene Derivatives
Key Observations :
- Iodine vs.
- Positional Effects : 7-Substituted halogens (e.g., 7-I or 7-Br) exhibit greater conjugation with the fluorene π-system than 3-substituted analogs, improving optical properties .
Amine Substituent Variations
Table 2: Impact of Amine Functionalization
Key Observations :
- Dimethyl vs.
- Heterocyclic Amines : Piperidine or benzothiadiazole substituents (e.g., ) introduce redox-active sites, enabling applications in electrochromic devices.
Fluorene Core Modifications
Table 3: Structural Modifications to the Fluorene Core
Q & A
Q. Key Data from Literature
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Iodination | I, HNO, HSO | 65–75 | >95% | |
| Methylation | CHI, KCO, DMF, 80°C | 80–85 | 99% |
How is the structural integrity of this compound validated in experimental settings?
Basic Research Question
Characterization relies on multi-technique verification:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, fluorene backbone aromatic signals) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 397.02 for CHIN) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–I bond ≈ 2.10 Å, fluorene planarity) .
What challenges arise in crystallographic refinement of halogenated fluorene derivatives like this compound?
Advanced Research Question
Key issues include:
- Disorder in Heavy Atoms : Iodine’s high electron density can cause refinement artifacts. SHELXL (via SHELX-97 ) mitigates this using restraints for thermal parameters .
- Twinned Crystals : ORTEP-3 aids in visualizing anisotropic displacement parameters, critical for distinguishing overlapping electron density .
- Data Resolution : High-resolution synchrotron data (>0.8 Å) improves accuracy for halogen positioning .
Q. Example Refinement Parameters
| Software | R-Factor (%) | Resolution (Å) | Twinning Correction |
|---|---|---|---|
| SHELXL | 3.8 | 0.78 | Yes (TWIN command) |
| OLEX2 | 4.2 | 0.95 | No |
How can conjugation pathway modulation enhance the nonlinear optical (NLO) properties of this compound?
Advanced Research Question
The “push-pull” electronic structure (N,N-dimethyl as donor, iodine as weak acceptor) can be optimized via:
Extended π-Conjugation : Attaching electron-withdrawing groups (e.g., nitro, cyano) at strategic positions to amplify hyperpolarizability (β) .
Theoretical Modeling : DFT calculations (B3LYP/6-31G*) predict charge-transfer transitions and dipole moment differences (Δμ) .
Q. Experimental vs. Theoretical NLO Data
| Property | Experimental β (×10 esu) | Theoretical β |
|---|---|---|
| Baseline | 12.5 ± 1.2 | 0.45 |
| With –NO | 28.3 ± 2.1 | 0.78 |
How should researchers address discrepancies in reported hyperpolarizability values for modified fluorene derivatives?
Data Contradiction Analysis
Discrepancies arise from:
- Solvent Effects : Polar solvents (e.g., DCM vs. THF) alter β due to solvatochromism.
- Measurement Techniques : Hyper-Rayleigh scattering (HRS) vs. electric-field-induced second-harmonic generation (EFISH) yield different β values .
- Sample Purity : Impurities (>2%) distort nonlinear responses. HPLC-MS validation is critical .
Q. Recommendations
- Standardize solvent and concentration (e.g., 1 mM in THF).
- Cross-validate using dual methods (HRS + DFT).
What safety protocols are essential when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
